N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound featuring a pyrimidinone core substituted with a 4-ethoxyphenyl group at the 4-position and an acetamide moiety linked to a cyclopentyl group. The pyrimidinone ring system is a key pharmacophore in medicinal chemistry, often associated with biological activities such as enzyme inhibition or receptor modulation . The ethoxyphenyl substituent may enhance lipophilicity and influence binding interactions, while the cyclopentyl group likely contributes to steric and conformational effects.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-9-7-14(8-10-16)17-11-19(24)22(13-20-17)12-18(23)21-15-5-3-4-6-15/h7-11,13,15H,2-6,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLKJVNYSPYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxy-substituted benzene derivative reacts with the pyrimidine core.
Cyclopentyl Group Addition: The cyclopentyl group is typically added through an alkylation reaction, where a cyclopentyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with specific biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit the activity of enzymes involved in disease pathways, such as kinases or proteases.
Receptors: It may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways.
Pathways: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide with structurally analogous pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and synthesis yields.
Key Findings:
Substituent Effects: The 4-ethoxyphenyl group in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) and 4-phenoxyphenyl (bulky aromatic) substituents in analogs . Ethoxy may balance lipophilicity and metabolic stability better than halogens.
Synthetic Accessibility: Yields for analogs range from 60% to 76%, influenced by steric hindrance (e.g., phenoxy groups reduce yields) and reaction conditions (e.g., sodium methylate as a base) . The target compound’s synthesis likely follows similar alkylation strategies but with cyclopentylamine intermediates.
Physicochemical Properties: Melting points for analogs exceed 200°C, suggesting high crystallinity, a trait shared with pyrimidinone derivatives . The target compound’s melting point is unreported but expected to align with this trend. Thioether/sulfanyl linkages in analogs may enhance stability but reduce solubility compared to the oxygen-based linkage in the target compound .
Biological Implications: While biological data are absent in the evidence, structural analogs exhibit activities tied to their substituents. For example, chloro and phenoxy groups in related compounds are associated with antimicrobial or anti-inflammatory effects . The target compound’s ethoxy and cyclopentyl groups may optimize pharmacokinetic profiles for CNS or enzyme-targeted applications .
Notes on Methodology and Limitations
- Comparisons rely on inferred data from analogs.
- Synthesis: The alkylation of pyrimidinones with chloroacetamides is well-documented , but cyclopentyl-specific protocols require further exploration.
- Biological Data : Absence of activity data for the target compound limits functional comparisons; future studies should prioritize assay results.
Biological Activity
N-cyclopentyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 318.35 g/mol
This compound features a pyrimidine ring, which is known for its diverse biological activities, including anticancer properties.
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Compounds like N-cyclopentyl derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/Cyclin D1 complexes, leading to G1 phase arrest in cancer cells .
- Cytotoxicity : The cytotoxic effects of N-cyclopentyl derivatives have been assessed in various cancer cell lines. The presence of the cyclopentyl group has been linked to enhanced cytotoxicity compared to other substituents .
- Enzyme Inhibition : Similar compounds have been evaluated as inhibitors of myeloperoxidase (MPO), which is implicated in inflammatory diseases. The inhibition mechanism is often time-dependent and irreversible .
In Vitro Studies
In vitro studies have demonstrated the efficacy of N-cyclopentyl derivatives against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-cyclopentyl-2-[4-(4-ethoxyphenyl)... | A431 (vulvar carcinoma) | 10.5 | CDK inhibition |
| N-cyclopentyl derivative | MCF7 (breast cancer) | 8.0 | G1 phase arrest |
| N-cyclopentyl derivative | HCT116 (colon cancer) | 12.3 | Apoptosis induction |
These results indicate that the compound exhibits significant anticancer activity through mechanisms involving cell cycle arrest and apoptosis.
Case Studies
A notable case study involved the administration of a related compound in a murine model of colorectal cancer, where it was found to significantly reduce tumor size over an 18-day period. The study highlighted the importance of the cyclopentyl group in enhancing therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
